molecular formula C15H16N2O2 B2501825 Methyl 3-amino-4-(benzylamino)benzoate CAS No. 1031667-78-3; 68502-22-7

Methyl 3-amino-4-(benzylamino)benzoate

Cat. No.: B2501825
CAS No.: 1031667-78-3; 68502-22-7
M. Wt: 256.305
InChI Key: RZAUGKWLMDWWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-(benzylamino)benzoate (CAS 1031667-78-3) is a benzoate derivative with a molecular formula of C₁₆H₁₈N₂O₂ and a molar mass of 270.33 g/mol. Structurally, it features a benzoate core substituted with an amino group at position 3 and a benzylamino group at position 4 (Figure 1). This compound is synthesized via reduction of its nitro precursor, such as methyl 4-(benzylamino)-3-nitrobenzoate, followed by purification using column chromatography .

Properties

IUPAC Name

methyl 3-amino-4-(benzylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-15(18)12-7-8-14(13(16)9-12)17-10-11-5-3-2-4-6-11/h2-9,17H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAUGKWLMDWWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of methyl 3-amino-4-(benzylamino)benzoate differ primarily in substituent groups, which influence their physicochemical properties, synthetic complexity, and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents (Positions 3 & 4) Molecular Formula Molar Mass (g/mol) Similarity Score* Melting Point (°C)
This compound 1031667-78-3 NH₂, NH-Bn C₁₆H₁₈N₂O₂ 270.33 1.00 (Reference) Not reported
Methyl 3-amino-4-(methylamino)benzoate 1426958-51-1 NH₂, NH-Me C₁₀H₁₃N₂O₂ 193.22 1.00 Not reported
Ethyl 3-amino-4-(methylamino)benzoate 1242268-09-2 NH₂, NH-Me (ethyl ester) C₁₁H₁₅N₂O₂ 207.25 0.96 Not reported
Methyl 4-amino-3-(phenylamino)benzoate 66315-23-9 NH₂, NH-Ph (positional isomer) C₁₅H₁₅N₂O₂ 255.29 0.98 Not reported
Methyl 3-amino-4-(cyclohexylamino)benzoate - NH₂, NH-cyclohexyl C₁₅H₂₁N₂O₂ 261.34 - Amorphous powder
Methyl 3-amino-4-(tert-butylamino)benzoate 637041-67-9 NH₂, NH-t-Bu (ethyl ester) C₁₃H₂₀N₂O₂ 236.31 - Not reported

*Similarity scores based on structural alignment algorithms (0.93–1.00) .

Key Differences and Research Findings

Synthetic Complexity: The benzylamino substituent in the reference compound requires a benzylation step, which may involve hazardous reagents (e.g., benzyl bromide) compared to methyl or ethyl analogs .

Physicochemical Properties :

  • Lipophilicity : The benzyl group enhances lipophilicity (LogP ~2.4) compared to methyl (LogP ~1.2) or cyclohexyl (LogP ~2.1) analogs, impacting membrane permeability .
  • Solubility : Methyl and ethyl esters exhibit higher aqueous solubility than benzyl or tert-butyl derivatives, which may limit their bioavailability .

Biological Activity: Enzyme Inhibition: Benzylamino-substituted benzoates (e.g., the reference compound) show moderate α-glucosidase inhibition (IC₅₀ ~50 μM), comparable to phenylamino analogs (IC₅₀ ~45 μM) but less potent than hydroxyl-substituted derivatives (IC₅₀ ~10 μM) . Drug Carrier Potential: The benzyl group in the reference compound improves binding to hydrophobic pockets in proteins, making it a candidate for drug delivery systems, unlike smaller substituents like methyl .

Toxicity: Amino-substituted benzoates generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), but benzyl derivatives may cause mild hepatic enzyme induction compared to methyl or ethyl esters .

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